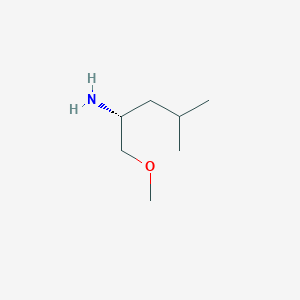

(2R)-1-methoxy-4-methyl-pentan-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-1-methoxy-4-methylpentan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-6(2)4-7(8)5-9-3/h6-7H,4-5,8H2,1-3H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMMWLDUVRGBDBR-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(COC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](COC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2r 1 Methoxy 4 Methyl Pentan 2 Amine

Stereoselective Chemical Synthesis Approaches

Chemical synthesis offers a diverse toolkit for the construction of chiral amines. These methods often rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Enantioselective Amination Strategies for Chiral Amino Ethers

Enantioselective amination involves the direct introduction of an amino group into a prochiral molecule to create a stereocenter. Modern synthetic strategies have focused on direct C-H amination, which offers an atom-economical route to amines. nih.gov For the synthesis of β-amino alcohols, which share structural similarities with amino ethers, a radical relay chaperone strategy has been developed. nih.gov This method involves the temporary conversion of an alcohol to an imidate radical, which facilitates a regioselective 1,5-hydrogen atom transfer (HAT). The resulting carbon-centered radical is then trapped by a chiral copper catalyst to achieve enantioselective amination. nih.gov

Another approach involves the catalytic α-amination of carbonyl compounds. For instance, a method for the direct enantioselective conversion of silyl (B83357) enol ethers of cyclic ketones to α-amino ketones has been developed using a chiral Rh(II) catalyst. acs.org This reaction utilizes O-(4-nitrophenyl)hydroxylamine as the nitrogen source and can achieve high enantiomeric excesses. acs.org Such strategies could potentially be adapted for the synthesis of precursors to chiral amino ethers like (2R)-1-methoxy-4-methyl-pentan-2-amine.

Chiral Auxiliary-Mediated Syntheses of this compound Precursors

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is widely used in asymmetric synthesis.

Commonly used auxiliaries include pseudoephedrine and oxazolidinones. wikipedia.org For example, pseudoephedrine can be reacted with a carboxylic acid to form a chiral amide. The α-proton of this amide can be selectively removed by a non-nucleophilic base to form a chiral enolate. Subsequent reaction of this enolate with an electrophile, such as an alkyl halide, proceeds with high diastereoselectivity, controlled by the stereodirecting groups on the pseudoephedrine auxiliary. wikipedia.orgnih.govharvard.edu This approach could be applied to a precursor carboxylic acid, such as 4-methylpentanoic acid, to introduce the chiral amine functionality via alkylation or other modifications.

Another class of auxiliaries, such as trans-2-phenylcyclohexanol, has been used in ene reactions of derived glyoxylate (B1226380) esters to create chiral centers. wikipedia.org The principle involves attaching the auxiliary to a prochiral substrate, performing a diastereoselective bond-forming reaction, and then cleaving the auxiliary to yield the enantiomerically enriched product.

Asymmetric Alkylation and Addition Reactions in Chiral Amino Ether Construction

Asymmetric alkylation of enolates derived from imines or iminoesters is a powerful method for constructing α-amino acid derivatives, which are structurally related to the target compound. The asymmetric alkylation of Schiff bases under phase-transfer catalysis conditions has been demonstrated, using a chiral ammonium (B1175870) salt derived from cinchonidine (B190817) to induce enantioselectivity. nih.gov This method allows for the formation of a new stereocenter adjacent to the nitrogen atom.

Tandem reactions involving the N-alkylation and asymmetric π-allylation of α-iminoesters have been developed to synthesize α,α-disubstituted α-amino acids. nih.govacs.org This process generates a highly reactive enolate in situ, which provides greater reactivity and selectivity compared to enolates generated by direct deprotonation. nih.govacs.org Similarly, the alkylation of asymmetric allyl-lithiums generated from α-aminonitriles can proceed with high regio- and stereoselectivity, controlled by the chiral ligand attached to the nitrogen. lookchem.com These principles could be adapted to construct the chiral backbone of this compound.

Reductive Amination Methodologies for Stereoselective Amine Synthesis

Reductive amination is one of the most direct and widely used methods for synthesizing amines from carbonyl compounds. organic-chemistry.orgstudylib.net The reaction involves the condensation of a ketone, in this case, 1-methoxy-4-methylpentan-2-one, with an ammonia (B1221849) source to form a prochiral imine intermediate, which is then asymmetrically reduced to the chiral amine. researchgate.net

The key to achieving high enantioselectivity is the use of a chiral catalyst for the reduction step. Significant progress has been made using transition metal catalysts based on iridium, rhodium, and ruthenium complexed with chiral ligands. researchgate.netnih.gov For example, chiral spiro iridium catalysts have been shown to be highly efficient in the asymmetric hydrogenation of α-amino ketones to produce chiral 1,2-amino alcohols with excellent enantioselectivities (up to 99.9% ee) and high turnover numbers. researchgate.net Ruthenium-catalyzed direct asymmetric reductive amination of ketones with ammonium salts has also been reported as a straightforward route to chiral primary amines with high yields and enantioselectivities. researchgate.net These catalytic systems often operate under hydrogen pressure and have demonstrated a broad substrate scope. researchgate.net

Table 1. Overview of Catalytic Systems for Stereoselective Reductive Amination.

Biocatalytic Synthesis Pathways for this compound

Biocatalysis offers a sustainable and highly selective alternative to traditional chemical synthesis. acs.org Enzymes can operate under mild conditions and often exhibit exquisite stereoselectivity, making them ideal for the production of enantiopure compounds. frontiersin.org

Enzyme-Catalyzed Reductive Amination Utilizing Amine Dehydrogenases

Amine dehydrogenases (AmDHs) have emerged as powerful biocatalysts for the asymmetric synthesis of chiral amines. rsc.orgrsc.org These enzymes catalyze the reductive amination of a broad range of ketones and aldehydes, using inexpensive ammonia as the amino donor and a nicotinamide (B372718) cofactor, such as NAD(P)H, as the hydride source. nih.govacs.org The reaction produces water as the sole byproduct, making it an environmentally benign and atom-economical process. nih.govacs.org

The catalytic cycle involves the formation of an imine intermediate from the ketone substrate and ammonia within the enzyme's active site, followed by a stereoselective hydride transfer from the NAD(P)H cofactor to the imine's C=N bond. nih.gov AmDHs have been shown to perform the efficient amination of various aliphatic ketones, often with perfect stereoselectivity, affording the (R)-configured amines with greater than 99% enantiomeric excess. nih.gov

A critical aspect of using AmDHs on a preparative scale is the need to regenerate the expensive NAD(P)H cofactor. This is typically achieved by employing a dual-enzyme system where a second enzyme, such as formate (B1220265) dehydrogenase (FDH) or glucose dehydrogenase (GDH), is used to reduce the oxidized cofactor (NADP+) back to its active form (NADPH). nih.govacs.org When using FDH, ammonium formate can serve as both the nitrogen source and the source of reducing equivalents, with inorganic carbonate as the only byproduct. nih.gov

Several native and engineered AmDHs have been identified and characterized. frontiersin.orgresearchgate.net Studies on their substrate scope have shown activity towards linear alkyl ketones and ketones bearing ether functionalities, which are structurally analogous to 1-methoxy-4-methylpentan-2-one. frontiersin.orgfrontiersin.org For example, the reductive amination of 1-methoxypropan-2-one has been successfully demonstrated using an AmDH from Mycobacterium smegmatis (MsmeAmDH), highlighting the potential of these enzymes for synthesizing chiral amino ethers. frontiersin.org

Table 2. Comparison of Biocatalytic Methods for Chiral Amine Synthesis.

Substrate Specificity and Enantioselectivity in Biocatalytic Systems for Branched Aliphatic Amines

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines, offering high selectivity under mild conditions. nih.gov Enzymes such as transaminases (TAs) and amine dehydrogenases (AmDHs) are particularly relevant for the synthesis of branched aliphatic amines like this compound. nih.govresearchgate.net

Transaminases, which are pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzymes, catalyze the reversible transfer of an amino group from a donor to a ketone or aldehyde acceptor. frontiersin.orgnih.gov Their application in synthesizing chiral amines from prochiral ketones is well-established. frontiersin.org However, wild-type transaminases often exhibit limited activity towards bulky or sterically hindered substrates, a category that includes the precursor ketone for the target compound, 1-methoxy-4-methylpentan-2-one. nih.govnih.gov

Protein engineering has been instrumental in overcoming these limitations. By modifying amino acid residues in the active site, the substrate scope of transaminases has been expanded to accept a wider variety of aliphatic and aromatic amines. frontiersin.orgrsc.org For instance, engineering the steric residues in the large binding pocket of a transaminase from Vibrio fluvialis successfully shifted its substrate specificity from aromatic to aliphatic amines. rsc.org Similarly, strategic mutations in the small binding pocket have enabled transaminases to process ketones with substituents larger than a methyl group. rsc.org The enantioselectivity of these biocatalytic systems is typically very high, often exceeding 99% enantiomeric excess (ee).

Amine dehydrogenases (AmDHs) offer an alternative biocatalytic route, catalyzing the reductive amination of a ketone using ammonia as the amine donor and a nicotinamide cofactor (NADH or NADPH) as the reductant. researchgate.net Engineered AmDHs have demonstrated the ability to synthesize short-chain chiral alkyl amines from their corresponding ketones. frontiersin.org For example, a native AmDH from Mycobacterium smegmatis (MsmeAmDH) has been used for the synthesis of (S)-1-methoxypropan-2-amine, a close structural analog of the target compound, from 1-methoxypropan-2-one with high conversion and enantioselectivity. frontiersin.org This highlights the potential of AmDHs for the synthesis of chiral methoxy (B1213986) amines.

Table 1: Substrate Specificity of Selected Biocatalytic Systems for Aliphatic Ketones

| Enzyme | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Engineered Transaminase | Various α-keto acids | Unnatural α-amino acids | >99 | >99 |

| Engineered Transaminase | 4-methyl-2-oxovalerate | L-leucine | High | >99 |

| MsmeAmDH | Butan-2-one | (S)-Butan-2-amine | >99 | 92.6 |

Transition Metal-Catalyzed Asymmetric Synthesis of Chiral Methoxy Amines

Transition metal catalysis provides a powerful and versatile alternative to biocatalysis for the synthesis of chiral amines. acs.org These methods often feature high yields, excellent enantioselectivity, and good atom economy. nih.gov The asymmetric hydrogenation of imines is one of the most direct and efficient strategies for preparing valuable α-chiral amines. acs.orgnih.gov

Asymmetric Hydrogenation Methodologies for Chiral Amine Derivatives

Asymmetric hydrogenation involves the reduction of a prochiral imine, derived from the corresponding ketone (e.g., 1-methoxy-4-methylpentan-2-one), using molecular hydrogen in the presence of a chiral transition metal catalyst. This approach is highly atom-economical and considered a sustainable, "green" strategy. nih.gov Iridium, rhodium, and ruthenium complexes are commonly employed for this transformation. ajchem-b.com

Iridium catalysts, in particular, have shown high efficiency in the asymmetric hydrogenation of various imines, including those derived from dialkyl ketones. chinesechemsoc.org The challenge in the hydrogenation of dialkyl imines lies in the catalyst's ability to differentiate between two sterically and electronically similar alkyl groups. chinesechemsoc.org The development of highly tailored chiral ligands has been key to overcoming this challenge. For the synthesis of this compound, the corresponding N-protected imine would be subjected to hydrogenation using a chiral catalyst, leading to the desired enantiomer. The reaction conditions, such as pressure, temperature, and solvent, are optimized to maximize both conversion and enantioselectivity.

Table 2: Examples of Asymmetric Hydrogenation of Imines

| Catalyst System (Metal/Ligand) | Substrate Type | Product | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Ir/SimplePHOX | N-Aryl Imines | Chiral Aryl Amines | High | up to 97 |

| Ir/Spiro PAP | Dialkyl Imines | Chiral Alkyl Amines | High | 89-96 |

Development and Application of Chiral Ligands in Enantioselective Catalysis

The success of transition metal-catalyzed asymmetric hydrogenation hinges on the design and synthesis of chiral ligands. acs.org These ligands coordinate to the metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. A plethora of chiral phosphorus ligands have been developed, including phosphino-oxazolines (PHOX) and P-stereogenic phosphines. acs.org

For instance, iridium complexes bearing phosphino-oxazoline ligands have been widely used in the asymmetric hydrogenation of N-aryl imines, achieving high activity and enantioselectivities up to 97% ee. nih.gov More recently, chiral iridium catalysts containing spiro phosphine-amine-phosphine ligands have been developed for the challenging asymmetric hydrogenation of dialkyl imines, affording chiral amines with high yields and enantioselectivities. chinesechemsoc.org The precise tuning of the chiral pocket of the catalyst is crucial for achieving high selectivity. chinesechemsoc.org The development of new chiral amine ligands also contributes to enhancing reactivity and enantioselectivity in various synthetic transformations. ekb.eg The selection of the appropriate ligand is critical and is often specific to the substrate class. For a substrate leading to this compound, a ligand that creates a well-defined chiral pocket capable of differentiating the methoxymethyl and isobutyl groups of the corresponding imine would be required.

Novel Synthetic Routes and Process Development for this compound

The development of practical and efficient synthetic routes is crucial for the industrial production of chiral amines like this compound. Research in this area focuses on creating expedient procedures that are both scalable and adhere to the principles of green chemistry.

Exploration of Expedient and Facile Synthetic Procedures

Recent efforts have focused on developing biocatalytic processes that are highly productive. For the synthesis of the related compound (S)-methoxyisopropylamine, a process was developed using a transaminase for the reaction between methoxyacetone (B41198) and isopropylamine. researchgate.net This integrated approach, combining molecular biology with process engineering, successfully overcame kinetic and thermodynamic limitations. researchgate.net A similar strategy could be envisioned for this compound, starting from 1-methoxy-4-methylpentan-2-one. Another approach involves the use of amine dehydrogenases in a cascade reaction. For example, the conversion of alcohols to amines can be achieved using an alcohol dehydrogenase (ADH) and an amine dehydrogenase (AmDH), creating a redox-neutral cascade. researchgate.net

Investigation of Scalable and Atom-Economical Synthetic Methodologies

For large-scale synthesis, methodologies must be not only efficient but also economical and environmentally benign. rsc.org Asymmetric hydrogenation is an exemplary atom-economical process, as it ideally produces no byproducts. nih.gov Biocatalytic reductive amination using amine dehydrogenases is also highly attractive for industrial applications. The use of ammonia as the amine source is cost-effective, and the only byproduct is water, making it a green process. Semi-preparative syntheses using wild-type AmDHs have been demonstrated for the production of (S)-butan-2-amine and (S)-1-methoxypropan-2-amine on a gram scale, showcasing the scalability of this approach. frontiersin.org The development of a high-productivity biocatalytic process for (S)-methoxyisopropylamine resulted in a 2M solution (18 wt-%) of the product at >99% ee with 97% conversion, meeting economic targets for agrochemical manufacturing. researchgate.net These examples underscore the potential for developing scalable and atom-economical routes for the synthesis of this compound.

Role of 2r 1 Methoxy 4 Methyl Pentan 2 Amine and Its Derivatives in Asymmetric Catalysis and Organic Transformations

Utility as Chiral Ligands and Organocatalysts in Asymmetric Reactions

Chiral amines are fundamental components in the construction of ligands for asymmetric metal catalysis and as organocatalysts. They can be converted into a variety of structures, such as phosphines, amides, or Schiff bases, which can then coordinate to metal centers or act as catalysts themselves to induce stereoselectivity in chemical reactions.

Design and Application of Phosphine (B1218219) Derivatives Incorporating the (2R)-1-Methoxy-4-methyl-pentan-2-amine Scaffold

The synthesis of chiral phosphine ligands is a cornerstone of asymmetric catalysis. Typically, a chiral scaffold, often derived from a readily available chiral molecule, is functionalized with phosphine groups. While chiral phosphorus-containing heterocyclic compounds like phostams are known to be potential chiral ligands in asymmetric catalysis, a thorough search of scientific databases and literature did not yield specific examples of phosphine derivatives that have been designed or synthesized using the this compound scaffold. The primary amine group on this molecule provides a straightforward synthetic handle for creating P-N bonds, suggesting its potential for the future development of novel phosphine-amine or phosphinamide ligands.

Catalytic Performance in Enantioselective Hydrogenation and Other Chiral Transformations

Enantioselective hydrogenation is a critical industrial process for producing single-enantiomer compounds, particularly for the pharmaceutical industry. This transformation often relies on transition metal catalysts complexed with chiral ligands. Despite the potential of ligands derived from this compound, there is no specific research data available detailing their catalytic performance in enantioselective hydrogenation or other chiral transformations. Consequently, data on conversion rates or enantiomeric excess (ee%) for reactions catalyzed by derivatives of this specific compound are not documented in the literature.

Precursor and Intermediate in the Synthesis of Complex Chiral Molecules

The utility of a chiral molecule is often defined by its role as a starting material or an intermediate in the synthesis of more complex, high-value molecules such as natural products or active pharmaceutical ingredients. Chiral amines, in particular, serve as versatile chiral auxiliaries or building blocks. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a group that is temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction, after which it is removed. wikipedia.org

Preparation of Functionalized Nitrogen-Containing Compounds for Advanced Organic Synthesis

The primary amine of this compound is a key functional group that can be readily modified. It can participate in a wide range of reactions, including amide bond formation, alkylation, and reductive amination, to create more complex nitrogen-containing structures. General synthetic strategies for producing diverse nitrogen-containing polyketides and heterocycles are well-established, often involving the incorporation of nitrogen via methods like oxime formation or tandem benzannulation/cyclization. nih.govmit.edu While a related isomer, 2-methoxy-2,4-dimethylpentan-1-amine, is noted for its use as a building block in organic synthesis, specific examples of advanced, functionalized nitrogen-containing compounds prepared directly from this compound are not detailed in published research.

Integration into Multi-Step Stereoselective Syntheses of Target Structures

A key measure of a chiral building block's importance is its incorporation into the total synthesis of complex molecules. For instance, compounds like N-methoxy-N-methyl amides (Weinreb amides) are valuable intermediates in multi-step syntheses due to their controlled reactivity with organometallic reagents. While there are extensive reports on the stereoselective synthesis of complex intermediates for products like carbapenems, there is currently no available scientific literature that documents the integration of this compound as a key intermediate or precursor in a multi-step stereoselective synthesis of a specific target structure. researchgate.netrsc.org

Application in Enantioselective Separation Technologies

Enantioselective separation, or chiral resolution, is a technique used to separate a racemic mixture into its individual enantiomers. tcichemicals.com This can be achieved by forming diastereomeric salts with a chiral resolving agent or by using chiral chromatography. Chiral amines are frequently used as resolving agents, where they react with a racemic acid to form diastereomeric salts that can be separated by crystallization due to their different solubilities. rsc.org Despite the structural suitability of this compound for this purpose, there are no specific documented instances of its use as a chiral resolving agent or as a component of a chiral stationary phase for enantioselective separation technologies.

Research into Chiral Extractants for Amine Resolution

The resolution of racemic amines is a critical process in the pharmaceutical and chemical industries to isolate the desired enantiomer, which often exhibits specific biological activity. This is frequently achieved through enantioselective liquid-liquid extraction, a method that employs a chiral extracting agent to selectively form a diastereomeric complex with one enantiomer of the racemic mixture. This selective interaction allows for the separation of the enantiomers into two different liquid phases.

While a variety of chiral extractants have been developed and studied for amine resolution, including derivatives of tartaric acid, amino acids, and alkaloids, specific research detailing the use of this compound or its derivatives for this purpose is not readily found in the reviewed literature. The potential efficacy of this compound as a chiral extractant would depend on its ability to form stable, yet reversible, diastereomeric complexes with amine enantiomers, exhibiting a significant difference in stability between the two diastereomers. Key parameters for a successful chiral extractant include high enantioselectivity, good solubility in the organic phase, and ease of recovery and recycling.

Table 1: General Parameters for Effective Chiral Extractants in Amine Resolution

| Parameter | Description |

| Enantioselectivity (α) | The ratio of the distribution coefficients of the two enantiomers. A higher value indicates better separation. |

| Distribution Coefficient (D) | The ratio of the concentration of the solute in the organic phase to its concentration in the aqueous phase. |

| Complexation Constant (K) | A measure of the strength of the interaction between the chiral extractant and the enantiomer. |

| Solvent System | The choice of organic and aqueous phases can significantly influence the efficiency of the extraction process. |

| Temperature and pH | These parameters can affect the stability of the diastereomeric complexes and the overall separation efficiency. |

Without specific experimental data for this compound, a quantitative analysis of its performance as a chiral extractant is not possible.

Development of Chiral Materials with Enhanced Selectivity for Separation

Chiral materials are essential for various separation techniques, most notably in chromatography, where they are used as chiral stationary phases (CSPs) to separate enantiomers. The development of new CSPs with enhanced selectivity is an ongoing area of research, aiming to improve resolution, broaden the scope of separable compounds, and increase the efficiency of chromatographic separations.

The general approach to creating a CSP involves immobilizing a chiral selector onto a solid support, such as silica (B1680970) gel. The chiral selector is the component responsible for the enantioselective interactions with the analytes. These interactions can be based on a combination of hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complexation.

There is no specific information available in the surveyed literature regarding the development or use of chiral materials derived from this compound for enhanced separation selectivity. The suitability of this compound as a precursor for a chiral material would depend on several factors, including the presence of suitable functional groups for immobilization onto a support, the conformational rigidity of the chiral center, and its ability to engage in multiple types of interactions to achieve effective chiral recognition.

Table 2: Key Characteristics of Chiral Materials for Enhanced Separation Selectivity

| Characteristic | Description |

| Chiral Selector | The molecule responsible for enantiomeric recognition. Its structure dictates the selectivity. |

| Support Material | The matrix onto which the chiral selector is immobilized (e.g., silica, polymers). |

| Immobilization Chemistry | The method used to attach the chiral selector to the support, which can influence the accessibility of the chiral sites. |

| Porosity and Surface Area | Physical properties of the material that affect the efficiency and capacity of the separation. |

| Mobile Phase Compatibility | The ability of the material to function effectively with different solvent systems used in chromatography. |

Further research would be necessary to synthesize and evaluate materials based on this compound to determine their potential for creating chiral separation materials with enhanced selectivity.

Mechanistic and Computational Investigations of 2r 1 Methoxy 4 Methyl Pentan 2 Amine Reactivity and Stereocontrol

Elucidation of Reaction Mechanisms in Stereoselective Transformations Involving (2R)-1-methoxy-4-methyl-pentan-2-amine

While specific mechanistic studies detailing the role of this compound are not extensively documented in publicly available literature, its function as a chiral auxiliary allows for the extrapolation of well-established mechanistic principles of asymmetric synthesis. wikipedia.orgresearchgate.net Chiral amines are frequently employed to create a chiral environment that directs the approach of a reactant to a prochiral center, leading to the preferential formation of one stereoisomer.

In a typical application, this compound would be temporarily incorporated into a substrate molecule. The inherent chirality of the amine, stemming from the stereocenter at the second carbon, along with the steric bulk of the isobutyl group and the coordinating potential of the methoxy (B1213986) group, would influence the conformational preferences of the transition state in subsequent reactions. For instance, in alkylation or acylation reactions of a prochiral enolate derived from a carbonyl compound condensed with the amine, the chiral auxiliary would shield one face of the enolate, forcing the electrophile to attack from the less hindered face. This steric hindrance is a key factor in directing the stereochemical outcome.

The general mechanism for the use of a chiral amine auxiliary, such as this compound, can be summarized in the following steps:

Formation of a Chiral Adduct: The chiral amine reacts with a prochiral substrate (e.g., a ketone or aldehyde) to form a chiral intermediate, such as an enamine or an imine.

Diastereoselective Transformation: The chiral intermediate reacts with a reagent, where the stereocenter of the amine auxiliary directs the stereochemical course of the reaction, leading to the formation of a diastereomerically enriched product.

Removal of the Auxiliary: The chiral auxiliary is cleaved from the product, yielding the desired enantiomerically enriched molecule and allowing for the recovery of the auxiliary. wikipedia.org

The efficiency of the stereochemical induction depends on the rigidity of the transition state assembly. Intramolecular interactions, such as hydrogen bonding or chelation involving the methoxy group of this compound, could play a significant role in stabilizing a specific transition state geometry, thereby enhancing the diastereoselectivity of the transformation.

Computational Modeling and In Silico Studies of Chiral Amines

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of chiral molecules in chemical reactions. In silico studies provide valuable insights into reaction mechanisms, stereochemical outcomes, and the interactions between molecules at an atomic level.

Computational methods have been successfully employed to predict the enantiomeric excess (ee) and absolute configuration of chiral amines and their derivatives. Techniques such as Density Functional Theory (DFT) are often used to calculate the energies of different diastereomeric transition states, which can then be correlated with the expected product distribution and, consequently, the enantiomeric excess.

For the validation of absolute configuration, computational approaches are often used in conjunction with experimental techniques like Vibrational Circular Dichroism (VCD) or Optical Rotatory Dispersion (ORD). The general workflow involves:

Generating all possible low-energy conformers of the chiral molecule.

Calculating the theoretical VCD or ORD spectra for each conformer.

Averaging the spectra based on the Boltzmann distribution of the conformers.

Comparing the computed spectrum with the experimentally measured spectrum to assign the absolute configuration.

| Computational Method | Property Predicted | Typical Accuracy |

| DFT (Transition State Analysis) | Enantiomeric Excess (ee) | Good correlation with experimental values |

| DFT/TD-DFT with VCD/ORD | Absolute Configuration | High confidence in assignment |

Enzymes are highly efficient and selective catalysts for the synthesis of chiral amines. Understanding the interactions between a substrate and the amino acid residues in the active site of an enzyme is key to explaining and predicting its stereoselectivity. Computational tools like molecular docking and molecular dynamics (MD) simulations are pivotal in this regard. taylorandfrancis.com

In the context of this compound, these techniques could be used to study its synthesis via enzymatic kinetic resolution or its interaction as a substrate with various enzymes. For instance, lipases are commonly used for the kinetic resolution of racemic amines through acylation. researchgate.netnih.gov Docking studies could predict the preferred binding orientation of the (R)- and (S)-enantiomers of 1-methoxy-4-methyl-pentan-2-amine within the active site of a lipase. The enantiomer that forms a more stable enzyme-substrate complex and is oriented more favorably for the catalytic reaction will be acylated at a faster rate.

A typical active site analysis and substrate docking study would involve:

Obtaining the 3D structure of the enzyme, either from experimental data (e.g., X-ray crystallography) or through homology modeling.

Defining the active site, often based on the position of known substrates or catalytic residues.

Docking the enantiomers of the substrate into the active site using specialized software.

Analyzing the resulting poses based on scoring functions that estimate the binding affinity and the proximity of the reacting groups to the catalytic residues.

The following table provides a hypothetical example of docking scores for the enantiomers of 1-methoxy-4-methyl-pentan-2-amine in the active site of a lipase, which could be used to rationalize the outcome of a kinetic resolution.

| Enantiomer | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Reactivity |

| This compound | -7.5 | Ser, His, Asp | Higher |

| (2S)-1-methoxy-4-methyl-pentan-2-amine | -6.2 | Ser, His, Asp | Lower |

Computational chemistry provides a powerful lens through which to examine the fleeting transition states that govern the stereochemical outcome of a reaction. By calculating the geometries and energies of the diastereomeric transition states, one can gain a detailed understanding of the origins of chiral induction.

For a reaction involving a derivative of this compound, computational modeling could reveal how the chiral auxiliary dictates the facial selectivity of an incoming reagent. The calculations would likely show that the transition state leading to the major diastereomer is lower in energy due to favorable steric and electronic interactions, while the transition state leading to the minor diastereomer is destabilized by steric clashes or unfavorable electrostatic interactions.

Key parameters that are often analyzed in transition state calculations include:

Bond lengths and angles: To confirm that the geometry corresponds to a true transition state.

Dihedral angles: To understand the conformational preferences of the substrate and auxiliary.

Non-covalent interactions: To identify key stabilizing or destabilizing interactions, such as hydrogen bonds or van der Waals contacts.

The insights gained from these computational studies are invaluable for the rational design of new chiral auxiliaries and for optimizing reaction conditions to achieve higher levels of stereoselectivity.

Conformational Analysis and Factors Governing Stereochemical Control in this compound Derived Systems

The stereochemical outcome of a reaction controlled by a chiral auxiliary is intimately linked to the conformational preferences of the chiral molecule and its derivatives. nih.gov A thorough conformational analysis is therefore essential for understanding the factors that govern stereocontrol.

The key factors that influence the conformational preferences of derivatives of this compound include:

Steric hindrance: The bulky isobutyl group will prefer to occupy positions that minimize steric clashes with other parts of the molecule.

Dipole-dipole interactions: The polar C-O and C-N bonds will orient themselves to minimize repulsive interactions.

Intramolecular hydrogen bonding: The presence of the methoxy group and the amine functionality (or its derivative) can lead to the formation of intramolecular hydrogen bonds, which can lock the molecule into a specific conformation.

Chelation: The methoxy group may coordinate to a metal center in certain reactions, leading to a more rigid and predictable conformational arrangement.

Computational methods, such as molecular mechanics and quantum mechanics calculations, are frequently used to perform conformational analyses. These methods can predict the relative energies of different conformers and the energy barriers for their interconversion. This information can then be used to rationalize the observed stereoselectivity in reactions involving these chiral systems. For example, if a particular conformation is significantly more stable and presents a less hindered face for a chemical attack, it will likely lead to a high degree of stereocontrol.

Advanced Analytical Techniques for Stereochemical Characterization in Research on 2r 1 Methoxy 4 Methyl Pentan 2 Amine

Spectroscopic Methods for Stereochemical Assignment and Purity

Spectroscopic techniques provide detailed information about the three-dimensional structure of molecules. For chiral compounds, specialized spectroscopic methods can differentiate between enantiomers and diastereomers, enabling the assignment of their stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. longdom.org While NMR spectra of two enantiomers in an achiral solvent are identical, their differentiation can be achieved by converting them into diastereomers through reaction with a chiral derivatizing agent (CDA). frontiersin.orgresearchgate.net These resulting diastereomers have distinct physical properties and, consequently, different NMR spectra.

A common approach involves using agents like α-fluorinated phenylacetic phenylselenoester (FPP) or Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) to form diastereomeric amides with the primary amine. frontiersin.org The different spatial arrangement of the groups in the two diastereomers leads to variations in the chemical shifts of nearby nuclei, particularly ¹H and ¹⁹F. frontiersin.org By analyzing these chemical shift differences (Δδ), one can determine the enantiomeric excess (ee) of the original amine. acs.org

Furthermore, empirical models, such as Mosher's model, correlate the observed chemical shift differences in the diastereomeric derivatives to the absolute configuration of the original chiral center. frontiersin.org For (2R)-1-methoxy-4-methyl-pentan-2-amine, derivatization with (R)- and (S)-Mosher's acid would yield two diastereomeric amides. By comparing the ¹H NMR chemical shifts of the protons adjacent to the newly formed amide bond and the methoxy (B1213986) group, the absolute configuration can be inferred based on the shielding or deshielding effects predicted by the model. Advanced 2D NMR techniques, such as NOESY, can further support the conformational analysis of these diastereomers, strengthening the stereochemical assignment. longdom.org

Table 1: Hypothetical ¹H NMR Data for Diastereomeric Amide Derivatives of 1-Methoxy-4-methyl-pentan-2-amine

| Proton | (R)-Amine-(S)-CDA Derivative (ppm) | (R)-Amine-(R)-CDA Derivative (ppm) | Chemical Shift Difference (Δδ) |

| CH-N | 3.95 | 4.05 | -0.10 |

| CH₂-O | 3.40 | 3.35 | +0.05 |

| O-CH₃ | 3.30 | 3.28 | +0.02 |

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov This differential absorption, known as the Cotton effect, produces a unique ECD spectrum for each enantiomer, which are mirror images of each other. ECD is a powerful, non-destructive method for investigating the stereochemical features of chiral compounds. metu.edu.tr

The absolute configuration of a chiral molecule can be determined by comparing its experimental ECD spectrum with the spectrum predicted by quantum mechanical calculations, such as time-dependent density functional theory (TD-DFT). nih.gov For this compound, which lacks a strong chromophore, derivatization with a chromophoric group may be necessary to obtain a measurable ECD signal in the accessible UV-Vis range. The sign and intensity of the observed Cotton effects in the ECD spectrum of the derivative can then be correlated with its absolute stereochemistry. researchgate.net

Table 2: Predicted Chiroptical Data for a Chromophoric Derivative of this compound

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Sign of Cotton Effect |

| 220 | -15,000 | Negative |

| 254 | +25,000 | Positive |

| 290 | -8,000 | Negative |

Chromatographic Techniques for Enantiomeric Purity Assessment

Chromatographic methods are central to the analysis and purification of chiral compounds, providing a reliable means to separate enantiomers and determine the enantiomeric purity of a sample.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation of enantiomers. yakhak.org The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are particularly effective for the resolution of chiral amines. yakhak.org

For the analysis of 1-methoxy-4-methyl-pentan-2-amine, its enantiomers would be passed through a column packed with a suitable CSP. The differential diastereomeric interactions (e.g., hydrogen bonding, dipole-dipole interactions, steric hindrance) between each enantiomer and the chiral selector on the stationary phase cause one enantiomer to be retained longer than the other. mdpi.com By integrating the areas of the two resulting peaks in the chromatogram, the enantiomeric excess of the sample can be accurately calculated. The mobile phase, typically a mixture of an alkane (like hexane) and an alcohol modifier (like 2-propanol), is optimized to achieve baseline separation. yakhak.org

Table 3: Illustrative Chiral HPLC Method for Enantiomeric Purity of 1-Methoxy-4-methyl-pentan-2-amine

| Parameter | Condition |

| Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane / 2-Propanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (R-enantiomer) | 8.5 min |

| Retention Time (S-enantiomer) | 10.2 min |

X-ray Crystallography for Definitive Absolute Configuration Determination of Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, providing unambiguous proof of its absolute configuration. nih.govresearchgate.net The technique requires a well-ordered single crystal that diffracts X-rays. Since primary amines like this compound are often liquids or low-melting solids, they are typically converted into crystalline derivatives, such as salts or amides, through reaction with a suitable chiral or achiral reagent. researchgate.net

The absolute configuration is determined by analyzing the anomalous scattering of X-rays by the atoms in the crystal. researchgate.net This effect, known as anomalous dispersion, causes slight but measurable differences between the intensities of Friedel pairs of reflections (hkl and -h-k-l). researchgate.net The analysis of these differences, often quantified by the Flack parameter, allows for the unequivocal assignment of the absolute stereochemistry of every chiral center in the molecule. chem-soc.si The presence of a heavy atom in the crystal structure can enhance the anomalous scattering effect, improving the confidence of the assignment. researchgate.net

Table 4: Representative Crystallographic Data for a Salt Derivative of this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a, b, c (Å) | 8.5, 12.3, 15.1 |

| α, β, γ (°) | 90, 90, 90 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Flack Parameter | 0.02(4) |

| Final R-factor | 0.035 |

Future Research Directions and Emerging Trends in the Study of 2r 1 Methoxy 4 Methyl Pentan 2 Amine

Development of More Efficient and Sustainable Synthetic Strategies for Chiral Amino Ethers

The pursuit of more efficient and environmentally friendly methods for synthesizing chiral amino ethers like (2R)-1-methoxy-4-methyl-pentan-2-amine is a significant area of future research. Traditional synthetic routes often involve multiple steps, the use of hazardous reagents, and the generation of substantial waste. Future strategies will likely focus on the principles of green chemistry to overcome these limitations.

Key areas of development include:

Catalytic Asymmetric Synthesis : A primary goal is the development of novel catalytic systems that can produce this compound with high enantioselectivity and yield. This includes the exploration of new organocatalysts and transition-metal catalysts that can facilitate asymmetric amination or etherification reactions. Recent advancements in asymmetric synthesis highlight the potential for creating highly selective and efficient synthetic pathways. chiralpedia.com

Biocatalysis : The use of enzymes in the synthesis of chiral amines and ethers is a promising sustainable approach. Enzymes can operate under mild reaction conditions and often exhibit excellent stereoselectivity. Future research may involve screening for or engineering enzymes that can efficiently produce the target molecule.

Flow Chemistry : Continuous flow reactors offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for process automation. The development of flow-based synthetic routes for this compound could lead to more efficient and scalable production.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Catalytic Asymmetric Synthesis | High enantioselectivity, atom economy | Novel catalyst design, reaction optimization |

| Biocatalysis | Mild reaction conditions, high stereoselectivity | Enzyme screening and engineering |

| Flow Chemistry | Scalability, improved safety and efficiency | Reactor design, process automation |

Exploration of Novel Catalytic Applications and Ligand Architectures Derived from this compound

Chiral amino ethers are valuable as ligands in asymmetric catalysis. The unique structural features of this compound, with its stereocenter and coordinating amine and ether functionalities, make it a promising candidate for the development of new chiral ligands.

Future research in this area will likely involve:

Design of Bidentate and Polydentate Ligands : The modification of the parent molecule to create more complex ligand architectures could lead to enhanced catalytic activity and selectivity. This could involve the introduction of additional coordinating groups to create rigid and well-defined metal complexes. The design of such ligands is crucial for achieving high levels of asymmetric induction in catalytic reactions. nih.gov

Application in a Broader Range of Reactions : While chiral amino ethers have been used in reactions such as asymmetric additions to carbonyls and imines, future work could explore their application in a wider array of transformations. This includes C-H activation, cross-coupling reactions, and cycloadditions, which are powerful tools in modern organic synthesis. nih.gov

Immobilization and Reusability : To enhance the practical utility of catalysts derived from this compound, research into their immobilization on solid supports will be important. This would facilitate catalyst recovery and reuse, making the catalytic process more economical and sustainable.

Advanced Computational Approaches for Rational Design and Mechanism Elucidation in Chiral Synthesis

Computational chemistry plays an increasingly vital role in the development of new synthetic methods and catalysts. For this compound, computational studies can provide valuable insights that guide experimental work.

Key computational approaches include:

Density Functional Theory (DFT) Calculations : DFT can be used to model the transition states of reactions involving catalysts derived from this compound. This allows for the prediction of enantioselectivity and the elucidation of reaction mechanisms. acs.orgresearchgate.netmdpi.com Understanding the mechanism is key to rationally designing more effective catalysts. nih.gov

Molecular Dynamics (MD) Simulations : MD simulations can provide insights into the dynamic behavior of catalysts and their interactions with substrates. This can help in understanding the factors that control stereoselectivity and in designing ligands with optimal conformational properties.

Machine Learning and Artificial Intelligence : The use of machine learning algorithms to predict the performance of chiral catalysts is an emerging trend. By training models on existing experimental data, it may be possible to rapidly identify promising new ligand structures based on this compound.

| Computational Method | Application | Expected Outcome |

| Density Functional Theory (DFT) | Transition state modeling, mechanism elucidation | Prediction of enantioselectivity, rational catalyst design |

| Molecular Dynamics (MD) | Simulation of catalyst-substrate interactions | Understanding of dynamic behavior and conformational effects |

| Machine Learning | Predictive modeling of catalyst performance | Rapid identification of promising ligand structures |

Expansion of Synthetic Utility of this compound in Diverse Chemical Fields

Beyond its potential as a chiral ligand, this compound and its derivatives could find applications in various other areas of chemistry.

Future research could explore its use as:

A Chiral Building Block : The molecule can serve as a versatile starting material for the synthesis of more complex chiral molecules, including pharmaceuticals, agrochemicals, and natural products. The presence of multiple functional groups allows for a variety of chemical transformations.

A Chiral Resolving Agent : The amine group can react with racemic acids to form diastereomeric salts, which can then be separated by crystallization. This is a classical but still widely used method for obtaining enantiomerically pure compounds.

A Chiral Solvating Agent : In NMR spectroscopy, chiral solvating agents can be used to determine the enantiomeric excess of chiral compounds. The distinct chemical environment provided by this compound could allow for the differentiation of enantiomers in solution.

The exploration of these diverse applications will contribute to a broader understanding of the utility of this specific chiral amino ether and related compounds in the advancement of chemical synthesis and analysis.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for producing (2R)-1-methoxy-4-methyl-pentan-2-amine with high enantiomeric purity?

- Methodological Answer : The compound can be synthesized via stereoselective reductive amination of a ketone precursor (e.g., 4-methylpentan-2-one) using chiral catalysts like (R)-BINAP-Ru complexes to induce asymmetry . Alternatively, resolution of racemic mixtures via diastereomeric salt formation with tartaric acid derivatives is viable. Purification by flash chromatography (silica gel, hexane/ethyl acetate gradient) ensures ≥95% purity. Monitor reaction progress using TLC (Rf ~0.3 in 7:3 hexane:EtOAc) and confirm stereochemistry via polarimetry or chiral HPLC .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic analyses:

- NMR : Compare H and C spectra with literature data. Key signals include methoxy protons at δ 3.3–3.5 ppm and methyl groups at δ 0.9–1.2 ppm .

- IR : Confirm amine (-NH stretch ~3350 cm) and methoxy (C-O stretch ~1100 cm) functionalities.

- Mass Spectrometry : ESI-MS should show [M+H] at m/z 160.2. Use high-resolution MS (HRMS) for exact mass validation .

Q. What are the recommended storage conditions to maintain compound stability?

- Methodological Answer : Store at -20°C in amber vials under inert gas (argon or nitrogen) to prevent oxidation. Avoid exposure to moisture (use molecular sieves) and acidic/basic environments, which may induce decomposition. Stability studies indicate ≤5% degradation over 12 months under these conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in enantiomeric excess (ee) measurements between polarimetry and chiral HPLC?

- Methodological Answer : Discrepancies often arise from solvent polarity effects on optical rotation or impurities in HPLC columns.

Polarimetry : Calibrate using a solvent-matched standard (e.g., chloroform for non-polar compounds).

Chiral HPLC : Validate column performance with a known chiral standard (e.g., (S)-enantiomer) and optimize mobile phases (e.g., n-hexane:isopropanol 90:10 with 0.1% TFA). Cross-validate results with F NMR if fluorine-containing derivatives are synthesized .

Q. What experimental design is suitable for studying the compound’s metabolic stability in vitro?

- Methodological Answer :

Liver Microsome Assay : Incubate 10 µM compound with human liver microsomes (0.5 mg/mL) in NADPH-regenerating buffer (37°C, pH 7.4).

Sampling : Collect aliquots at 0, 15, 30, and 60 min. Quench with acetonitrile.

Analysis : Quantify parent compound degradation via LC-MS/MS. Calculate half-life () using first-order kinetics. Include control inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .

Q. How to assess the compound’s environmental persistence using computational and experimental approaches?

- Methodological Answer :

- In Silico Prediction : Use EPI Suite to estimate biodegradability (BIOWIN model) and bioaccumulation potential (BCFBAF model).

- Experimental Validation :

Aqueous Photolysis : Expose 1 mM solution to UV light (λ = 254 nm) and monitor degradation via HPLC.

Soil Sorption : Perform batch tests with OECD guidelines (e.g., soil/water partition coefficient ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.